

measuring Fructose 3-phosphate in tissue samples

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Compound of Interest

Compound Name: Fructose 3-phosphate

CAS No.: 126247-74-3

Cat. No.: B236111

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Application Note: High-Sensitivity Quantification of **Fructose 3-Phosphate** (F3P) in Tissue Samples via HILIC-MS/MS

Abstract

Fructose 3-phosphate (F3P) is a critical but labile metabolite generated by Fructosamine-3-kinase (FN3K) during the deglycation of proteins.[1][2] Its accumulation is a hallmark of FN3K activity and is implicated in diabetic complications via its degradation into 3-deoxyglucosone (3DG). Measuring F3P is challenging due to its instability, lack of commercial standards, and isomerism with abundant sugar phosphates like Glucose-6-phosphate (G6P) and Fructose-6-phosphate (F6P). This guide provides a robust, self-validating protocol for synthesizing an in-situ F3P standard, extracting it from tissue without degradation, and quantifying it using Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS).

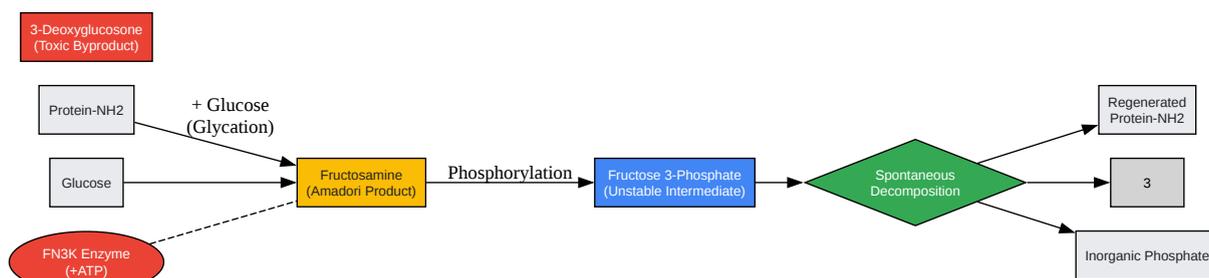
Introduction & Biological Context

The FN3K Deglycation Pathway Non-enzymatic glycation of proteins forms fructosamines (Amadori products).[2] FN3K phosphorylates these fructosamines on the third carbon of the sugar moiety, creating unstable **Fructose 3-Phosphate** (F3P) or Fructoselysine-3-Phosphate (FL3P).[1][2] These unstable intermediates spontaneously decompose, regenerating the free amine (protein) and releasing 3-deoxyglucosone (3DG) and inorganic phosphate.[1]

Why Measure F3P?

- FN3K Activity Marker: F3P is the direct product of FN3K.[3]
- Diabetic Complications: Accumulation of F3P leads to systemic increases in 3DG, a potent glycating agent.[3]
- Drug Development: Inhibitors of FN3K are being explored to prevent 3DG formation; F3P reduction is the primary pharmacodynamic marker.

The "No Standard" Challenge Unlike F6P or G6P, F3P is not widely available as a commercial standard. This protocol solves this by including an Enzymatic Standard Generation step using recombinant FN3K.



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Figure 1: The FN3K deglycation pathway illustrating F3P as the central, unstable intermediate.

Pre-Analytical Considerations

Stability Warning: F3P is acid-labile and heat-labile.

- Critical Rule 1: Tissue must be snap-frozen in liquid nitrogen immediately upon harvest.

- Critical Rule 2: Acid extraction (necessary to stop enzymes) must be performed at 4°C and neutralized immediately to prevent hydrolysis of the phosphate group.

Protocol Phase I: Enzymatic Standard Generation

Since F3P standards are not purchasable, you must generate a qualitative reference standard to identify the retention time.

Materials:

- Enzyme: Recombinant Human FN3K (Available from R&D Systems, ProSpec, or similar).
- Substrate: 1-Deoxy-1-morpholino-D-fructose (DMF) (Synthetic Amadori substrate) OR Fructoselysine (if available).
- Cofactor: ATP (10 mM stock).
- Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5.

Procedure:

- Mix: In a microcentrifuge tube, combine:
 - 80 µL Buffer
 - 10 µL Substrate (10 mM DMF)
 - 5 µL ATP (10 mM)
 - 5 µL Recombinant FN3K (0.5 µg/µL)
- Incubate: 37°C for 60 minutes.
- Quench: Add 100 µL of ice-cold Acetonitrile (ACN) to precipitate the enzyme.
- Clarify: Centrifuge at 15,000 x g for 10 min at 4°C.
- Use: The supernatant contains **Fructose 3-Phosphate**. Inject this to determine the Retention Time (RT) of F3P relative to commercial F6P/G6P standards.

Protocol Phase II: Tissue Extraction

Objective: Extract polar sugar phosphates while halting FN3K activity and preventing chemical hydrolysis.

Reagents:

- Extraction Solvent: 0.6 M Perchloric Acid (PCA) (Ice cold).
- Neutralization Buffer: 2 M Potassium Carbonate (K₂CO₃).
- Internal Standard (IS): 13C₆-Fructose-6-Phosphate or 13C-Glucose-6-Phosphate (Use F6P isomer if available).

Step-by-Step:

- Homogenization:
 - Weigh ~50 mg frozen tissue (do not thaw).
 - Add 500 µL ice-cold 0.6 M PCA spiked with Internal Standard (1 µM).
 - Homogenize immediately (bead beater or probe sonicator) on ice for 30 seconds.
- Protein Precipitation:
 - Incubate on ice for 10 minutes.
 - Centrifuge at 15,000 x g for 10 min at 4°C.
- Neutralization (CRITICAL):
 - Transfer supernatant to a new tube.
 - Slowly add 2 M K₂CO₃ (approx. 150-175 µL per 500 µL PCA) while vortexing.
 - Check pH with a micro-strip; target pH 6.5 – 7.5. Do not overshoot to pH > 8 as sugar phosphates are unstable in strong alkali.

- Allow KClO₄ precipitate to form on ice for 10 min.
- Final Clarification:
 - Centrifuge at 15,000 x g for 10 min.
 - Transfer supernatant to an LC vial. Analyze immediately or store at -80°C.

Protocol Phase III: LC-MS/MS Methodology

Chromatographic Strategy: Sugar phosphates are highly polar and isomeric. Reverse Phase (C18) will not retain them. Polymeric Amide HILIC is the gold standard for separating F3P from F6P and G6P.

LC Conditions:

- System: UHPLC (Agilent 1290, Waters Acquity, or Shimadzu Nexera).
- Column: Shodex HILICpak VT-50 2D (2.0 x 150 mm) OR Waters BEH Amide (2.1 x 100 mm, 1.7 μm).
- Mobile Phase A: 10 mM Ammonium Carbonate in Water, pH 9.0 (Alkaline pH improves peak shape).
- Mobile Phase B: 100% Acetonitrile.
- Flow Rate: 0.3 mL/min.^[4]
- Column Temp: 40°C.

Gradient (Example for BEH Amide):

Time (min)	% B (ACN)	Event
0.0	80	Initial
2.0	80	Hold
12.0	50	Gradient
13.0	40	Wash
13.1	80	Re-equilibrate

| 18.0 | 80 | End |

MS/MS Parameters (Triple Quadrupole):

- Mode: Negative Electrospray Ionization (ESI-).
- Source: Spray Voltage -3500 V, Temp 350°C.
- Transitions (MRM):

Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (V)	Role
Fructose 3-Phosphate	259.0	97.0 (H ₂ PO ₄ ⁻)	22	Quantifier
Fructose 3-Phosphate	259.0	79.0 (PO ₃ ⁻)	35	Qualifier
Glucose-6-Phosphate	259.0	97.0	22	Isomer Interference
Fructose-6-Phosphate	259.0	97.0	22	Isomer Interference
Internal Standard	265.0	97.0	22	Normalization

Note: F3P, F6P, and G6P share the same mass transitions. They MUST be separated by Retention Time.

Data Analysis & Interpretation

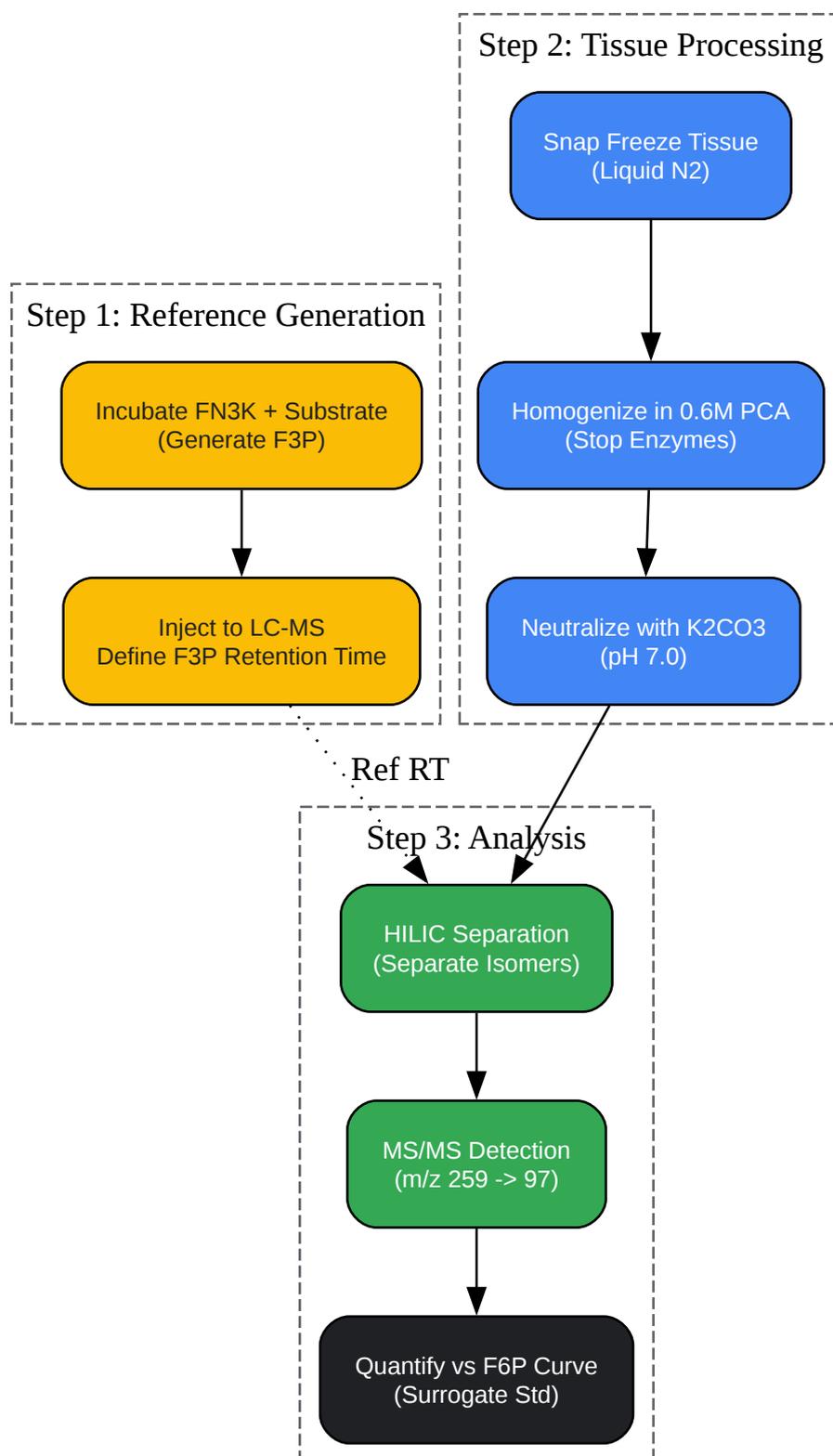
Identification:

- Run the Enzymatic Standard (Phase I). You will see a unique peak (F3P) distinct from the F6P/G6P peaks (which may be present as impurities or added as markers).
- Elution Order (Typical on Amide HILIC):
 - Early: Fructose-1,6-bisphosphate (if present)^[5]
 - Mid: **Fructose 3-Phosphate** (Often elutes between or just before F6P/G6P cluster depending on pH).
 - Late: Fructose-6-Phosphate / Glucose-6-Phosphate.^{[4][5][6][7]}

Quantification: Since a pure F3P gravimetric standard is unavailable, use Relative

Quantification or Surrogate Quantification:

- Surrogate Method: Build a calibration curve using Fructose-6-Phosphate standards. Assume the ionization efficiency of F3P is similar to F6P (a reasonable assumption for isomers). Report results as "F6P equivalents".



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Figure 2: Experimental workflow from standard generation to data analysis.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
No F3P Peak in Sample	Degradation during extraction.	Ensure PCA is ice-cold; Neutralize immediately. Do not let pH rise > 8.
Co-elution with F6P	Inadequate HILIC separation.	Lower the slope of the gradient (e.g., 80% to 60% B over 20 min). Increase buffer pH to 9.5.
Low Sensitivity	Phosphate suppression.	Ensure the LC system is passivated (phosphates stick to steel). Add 5 μ M Medronic Acid to mobile phase A.
Drifting Retention Times	HILIC equilibration issues.	HILIC columns require long equilibration. Allow 20 column volumes between runs.

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